molecular formula C8H14O2 B3057060 Methyl 2,2-dimethylpent-4-enoate CAS No. 76352-72-2

Methyl 2,2-dimethylpent-4-enoate

Cat. No. B3057060
Key on ui cas rn: 76352-72-2
M. Wt: 142.2 g/mol
InChI Key: HNCKDIDOYWCKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947683B2

Procedure details

To a solution of diisopropilamide (7.6 ml) in THF (12 ml) was added drop by drop n-butil lithium (2.5M in hexane, 21.6 ml) at −78° C. After stirring the reaction mixture at −78° C. for 30 minutes, a solution of methyl isobutyrate (5 g) in THF (12 ml) was added in 10 minutes and the mixture stirred at −78° C. for 1 h. A solution of allyl bromide (4.7 ml) in THF (12 ml) was dropped into the mixture reaction and it was stirred at −78° C. for 1 h. After adding some drop of water, volatiles were evaporated in vacuo, the crude dissolved in ethyl acetate, washed with water and dried over Na2SO4. After filtration volatiles were evaporated in vacuo to give 1.8 g of the title compound as a yellow pale liquid, which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
21.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li].[C:2]([O:7][CH3:8])(=[O:6])[CH:3]([CH3:5])[CH3:4].[CH2:9](Br)[CH:10]=C.O.[CH2:14]1COCC1>>[CH3:4][C:3]([CH3:14])([CH2:5][CH:9]=[CH2:10])[C:2]([O:7][CH3:8])=[O:6] |^1:0|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C(C)C)(=O)OC
Name
Quantity
12 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
12 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
21.6 mL
Type
reactant
Smiles
[Li]
Name
Quantity
12 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at −78° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
was stirred at −78° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the crude dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration volatiles
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(=O)OC)(CC=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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